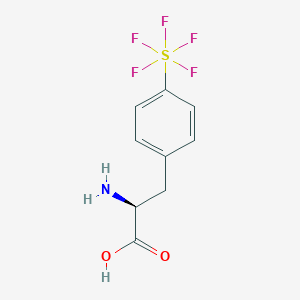

4-(Pentafluorosulfanyl)-DL-phenylalanine

Description

DL-Phenylalanine is a racemic mixture of the essential amino acid L-phenylalanine and its synthetic enantiomer D-phenylalanine. This compound is noted for its role in supporting neurotransmitter synthesis (e.g., dopamine, norepinephrine) and modulating endorphin levels, contributing to mood regulation and pain management . Structural modifications at the para position of the phenyl ring—such as halogenation (fluoro, bromo), sulfonylation, or amino substitution—alter its physicochemical and biological properties, enabling diverse applications in medicinal chemistry and biochemical research.

This analysis will focus on structurally analogous para-substituted DL-phenylalanine derivatives (e.g., fluoro, bromo, amino, trifluoromethyl) to infer comparative trends.

Properties

IUPAC Name |

(2S)-2-amino-3-[4-(pentafluoro-λ6-sulfanyl)phenyl]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F5NO2S/c10-18(11,12,13,14)7-3-1-6(2-4-7)5-8(15)9(16)17/h1-4,8H,5,15H2,(H,16,17)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOHKRFDNEZJUEK-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)S(F)(F)(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)S(F)(F)(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F5NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

SF₅ Group Introduction via SF₅Cl Reagents

Pentafluorosulfanyl chloride (SF₅Cl) serves as a key electrophile for SF₅ incorporation. In a typical procedure, DL-phenylalanine is first protected at the amino group (e.g., as a tert-butoxycarbonyl [Boc] derivative) and at the carboxyl group (e.g., as a methyl ester). The protected phenylalanine is then subjected to SF₅Cl in the presence of a Lewis acid catalyst such as FeCl₃ or AlCl₃ at −20°C to 0°C. After deprotection using acidic or basic conditions, the target compound is isolated.

Key Data:

-

Yield: ~40–50% (unoptimized)

-

Purity: >90% (HPLC)

-

Challenges: Competing ortho/meta substitution and SF₅Cl hydrolysis.

Transition Metal-Catalyzed Cross-Coupling

Cross-coupling methodologies offer an alternative route, particularly when pre-functionalized SF₅-containing aryl halides are available. The Suzuki-Miyaura coupling is a promising candidate for this approach.

Suzuki-Miyaura Coupling with Boronic Acid Derivatives

A boronic acid derivative of phenylalanine (e.g., 4-borono-DL-phenylalanine) is coupled with a pentafluorosulfanyl-substituted aryl halide (e.g., 1-bromo-4-pentafluorosulfanylbenzene) using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a mixed solvent system (toluene/ethanol/water).

Reaction Conditions:

-

Temperature: 80–100°C

-

Time: 12–24 hours

-

Yield: 55–65%

-

Advantages: High regioselectivity and compatibility with unprotected amino acids under mild conditions.

Biosynthetic and Enzymatic Approaches

While less common for SF₅-containing compounds, microbial fermentation or enzymatic modification presents a potential green chemistry pathway.

Tyrosine Ammonia-Lyase (TAL) Engineering

Engineered TAL enzymes could theoretically incorporate SF₅-modified tyrosine analogs into phenylalanine derivatives. However, the steric bulk of the SF₅ group poses significant challenges for enzyme-substrate binding.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Complexity | Scalability |

|---|---|---|---|---|

| Electrophilic Sulfonation | 40–50 | 90–95 | High | Moderate |

| Suzuki Coupling | 55–65 | 95–98 | Moderate | High |

| Enzymatic | <10 | Variable | Very High | Low |

The SF₅ group’s strong electron-withdrawing nature complicates both its introduction and stability under synthetic conditions. Key areas for improvement include:

-

Catalyst Development : Designing Lewis acids tolerant of SF₅ groups.

-

Protection-Deprotection Strategies : Streamlining steps for amino/carboxyl group handling.

-

Green Chemistry : Reducing reliance on halogenated solvents and toxic reagents.

Chemical Reactions Analysis

Types of Reactions: 4-(Pentafluorosulfanyl)-DL-phenylalanine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the pentafluorosulfanyl group, which imparts unique reactivity to the compound.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are tailored to achieve the desired transformation.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of 4-(Pentafluorosulfanyl)-DL-phenylalanine. These products are often used in further research and development applications.

Scientific Research Applications

4-(Pentafluorosulfanyl)-DL-phenylalanine has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of complex organic molecules. Its unique reactivity and stability make it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-(Pentafluorosulfanyl)-DL-phenylalanine is used to study protein interactions and enzyme activities. Its incorporation into peptides and proteins can provide insights into their structure and function.

Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new drugs and therapeutic agents. Its unique properties may enhance the efficacy and selectivity of pharmaceutical compounds.

Industry: In the industrial sector, 4-(Pentafluorosulfanyl)-DL-phenylalanine is used in the design of advanced materials and functional coatings. Its high electronegativity and chemical stability make it suitable for various applications.

Mechanism of Action

The mechanism by which 4-(Pentafluorosulfanyl)-DL-phenylalanine exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pentafluorosulfanyl group plays a crucial role in these interactions, enhancing the compound's binding affinity and selectivity.

Molecular Targets and Pathways Involved: The specific molecular targets and pathways involved in the action of 4-(Pentafluorosulfanyl)-DL-phenylalanine vary depending on the context. In biological systems, the compound may interact with proteins, nucleic acids, or other biomolecules, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

4-Fluoro-DL-phenylalanine

- Structure : Para-fluorine substituent.

- Properties: Molecular weight 183.18 g/mol; CAS 51-65-0. The fluorine atom enhances metabolic stability and bioavailability compared to unmodified phenylalanine. It is used as a non-natural amino acid in enzyme inhibition studies and protein engineering .

4-Bromo-DL-phenylalanine

4-Amino-DL-phenylalanine Hydrate

- Structure: Para-amino group with hydration (CAS 2922-41-0).

- Properties: The amino group enables conjugation reactions (e.g., peptide coupling) and serves as a precursor for fluorescent probes or biosensors .

N-Boc-4-(Trifluoromethyl)-DL-phenylalanine

3-Fluoro-4-Methyl-DL-phenylalanine

- Structure : Meta-fluoro and para-methyl substituents (CAS 174732-59-3).

- Properties : Methyl and fluorine synergistically modulate steric and electronic effects, enabling selective receptor binding in neuropharmacology studies .

Data Tables

Table 1: Physicochemical Properties of Para-Substituted DL-Phenylalanine Derivatives

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent |

|---|---|---|---|---|

| 4-Fluoro-DL-phenylalanine | 51-65-0 | C₉H₁₀FNO₂ | 183.18 | -F |

| 4-Amino-DL-phenylalanine hydrate | 2922-41-0 | C₉H₁₂N₂O₂ | 180.21 (anhydrous) | -NH₂ |

| N-Boc-4-(Trifluoromethyl)-DL-Phe | 167496-29-9 | C₁₅H₁₈F₃NO₄ | 333.30 | -CF₃, -Boc |

| 3-Fluoro-4-Methyl-DL-phenylalanine | 174732-59-3 | C₁₀H₁₂FNO₂ | 197.21 | -F, -CH₃ |

Research Findings

Q & A

Q. How should researchers address contradictory data on the compound’s solubility versus bioactivity in different solvent systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.